molecular formula C11H14ClNOS B7516198 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide

2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide

Cat. No. B7516198
M. Wt: 243.75 g/mol
InChI Key: TVMQTVFEEXGLGY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide, also known as CPMD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPMD belongs to the class of amides and sulfides, and it exhibits interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide exhibits various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis, and the inhibition of cell cycle progression. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and the development of new anticancer drugs. However, one limitation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is the development of new anticancer drugs based on the structure of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide. Another area of interest is the investigation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide's potential as a treatment for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide and its potential toxicity.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide involves the reaction of 2-chlorobenzenethiol with N,N-dimethylpropanamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbonyl carbon of the amide, resulting in the formation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide.

Scientific Research Applications

2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has been investigated for its potential therapeutic applications in various fields of research. In the field of medicinal chemistry, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has been studied for its anticancer activity. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-8(11(14)13(2)3)15-10-7-5-4-6-9(10)12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMQTVFEEXGLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)SC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide

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